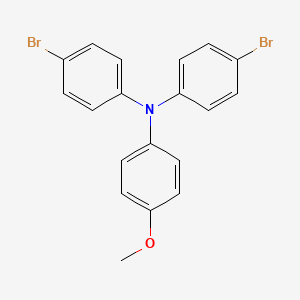

4-bromo-N-(4-bromophenyl)-N-(4-methoxyphenyl)aniline

Description

4-Bromo-N-(4-bromophenyl)-N-(4-methoxyphenyl)aniline is a triarylamine derivative characterized by two brominated phenyl groups and one methoxyphenyl group attached to a central nitrogen atom. This compound belongs to a class of halogenated anilines with applications in organic electronics, such as hole-transport layers in perovskite solar cells and organic light-emitting diodes (OLEDs) . Its structure combines electron-withdrawing bromine substituents and an electron-donating methoxy group, enabling tunable electronic properties.

Properties

IUPAC Name |

N,N-bis(4-bromophenyl)-4-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br2NO/c1-23-19-12-10-18(11-13-19)22(16-6-2-14(20)3-7-16)17-8-4-15(21)5-9-17/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOISYEZQRCIVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-bromophenyl)-N-(4-methoxyphenyl)aniline typically involves the reaction of 4-bromoaniline with 4-bromophenylboronic acid and 4-methoxyphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) complexes and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-bromophenyl)-N-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that compounds similar to 4-bromo-N-(4-bromophenyl)-N-(4-methoxyphenyl)aniline exhibit potential anticancer properties. The presence of bromine and methoxy groups can enhance the biological activity of anilines, making them suitable candidates for developing new anticancer agents.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of brominated anilines. The findings suggested that the incorporation of multiple bromine atoms significantly improved the cytotoxicity against various cancer cell lines. The compound was tested against breast cancer cells and showed promising results in inhibiting cell proliferation.

Material Science

Dye Synthesis:

The compound can be utilized in synthesizing azo dyes due to its aniline structure, which is a key component in dye chemistry. The methoxy group can enhance the solubility and stability of the resulting dyes.

Data Table: Azo Dyes Derived from Anilines

| Compound Name | Application | Color Characteristics |

|---|---|---|

| Azo Dye 1 | Textile dyeing | Bright red |

| Azo Dye 2 | Paper coloring | Yellow |

| Azo Dye 3 | Plastic coloring | Deep blue |

Analytical Chemistry

Chromatographic Applications:

Due to its unique chemical structure, this compound can serve as a standard reference material in chromatographic analyses, particularly in high-performance liquid chromatography (HPLC). Its stability and purity make it an ideal candidate for method validation.

Case Study:

A research article in Analytical Chemistry demonstrated the use of this compound as a calibration standard for HPLC analysis of environmental samples. The study highlighted its effectiveness in quantifying trace levels of pollutants in water samples, showcasing its utility in environmental monitoring.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-bromophenyl)-N-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Dihedral Angles and Molecular Geometry

The target compound’s structural parameters can be inferred from related triarylamines. For example:

- 4-Bromo-N-(4-bromophenyl)aniline: Exhibits a dihedral angle of 47.32° between the two bromophenyl rings, with pitch angles of 18.1° and 31.7° .

- N-4-(Bromophenyl)-4-nitroaniline : Shows a dihedral angle of 44.8°, closer to the target compound, but the nitro group introduces stronger electron-withdrawing effects .

Table 1: Structural Parameters of Selected Triarylamines

Intermolecular Interactions

- Halogen Bonding : Bromine atoms in 4-bromo-N-(4-bromophenyl)aniline form Br···Br contacts (3.568 Å), shorter than the van der Waals radius sum (3.7 Å), suggesting weak intermolecular interactions . The methoxy group in the target compound may introduce C–H···O or C–H···π interactions, altering packing efficiency.

- Planarity: Compared to imine-bridged analogs (e.g., 4-bromo-N-(4-nitrobenzylidene)aniline), triarylamines exhibit non-planar "propeller" conformations, critical for charge transport in semiconductors .

Bromination Strategies

- Target Compound : Likely synthesized via Ullmann coupling or Buchwald-Hartwig amination, similar to 4-bromo-N,N-bis(4-methoxyphenyl)aniline, which uses N-bromosuccinimide (NBS) for bromination .

- 4-Bromo-N-(4-butylphenyl)aniline : Prepared via Stille or Suzuki coupling, with alkyl groups introduced to enhance solubility .

Functional Group Compatibility

- Methoxy vs. Nitro Groups : The methoxy group in the target compound improves solubility compared to nitro-substituted analogs (e.g., 4-bromo-N-(4-nitrophenyl)aniline), which require harsh reaction conditions .

- Alkyl vs. Aryl Substituents : Bulky substituents (e.g., sec-butyl in ) necessitate optimized catalytic systems to avoid steric hindrance during synthesis.

Physicochemical Properties

Electronic Effects

Solubility and Processability

- The methoxy group enhances solubility in polar solvents (e.g., THF, chloroform) compared to alkyl-substituted derivatives (e.g., 4-butyl-N,N-bis(4-bromophenyl)aniline), which rely on non-polar solvents .

Organic Electronics

- Hole-Transport Materials (HTMs) : The target compound’s balanced electron-donating/withdrawing groups make it a candidate for HTMs in perovskite solar cells, akin to 4-bromo-N-(4-sec-butylphenyl)aniline derivatives .

- Polymer Synthesis: Serves as a monomer for conjugated polymers, similar to 4-bromo-N,N-bis(4-methoxyphenyl)aniline used in electrochromic materials .

Biological Activity

4-bromo-N-(4-bromophenyl)-N-(4-methoxyphenyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound, drawing on diverse sources and research findings.

- Molecular Formula : C14H12Br2N2O

- Structure : The compound features a brominated aniline core with methoxy and bromophenyl substituents, which influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The presence of bromine in its structure enhances its interaction with microbial targets, potentially inhibiting growth through various mechanisms:

- Mechanism of Action : The compound may disrupt microbial cell membranes or interfere with metabolic pathways. Studies have shown that similar brominated compounds can exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound appears to affect the cell cycle, leading to increased apoptosis in various cancer cell lines.

- Inhibition of Tumor Growth : In vitro studies have demonstrated significant cytotoxic effects against several cancer types, with IC50 values indicating effective concentrations for therapeutic use .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several brominated anilines, including this compound. Results showed:

- MIC Values : The minimum inhibitory concentration (MIC) ranged from 46.9 to 93.7 μg/mL against various bacterial strains, comparable to standard antibiotics like norfloxacin .

Study 2: Anticancer Activity

In another study focusing on anticancer properties:

- Cell Lines Tested : The compound was tested against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines.

- Findings : It exhibited IC50 values significantly lower than those of common chemotherapeutics, suggesting a promising profile for further development .

The biological activity of this compound can be attributed to its structural features:

- Bromine Substituents : These enhance electron affinity, allowing for better interactions with biological targets.

- Methoxy Groups : These groups can modulate solubility and bioavailability, impacting the overall efficacy of the compound in biological systems.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 4-Bromo-N,N-bis(4-methoxyphenyl)aniline | C20H18BrNO2 | Anticancer and antimicrobial |

| 4-Bromo-N-(p-tolyl)aniline | C13H12BrN | Moderate antimicrobial activity |

| N-(4-Bromobenzyl)aniline | C13H12BrN | Potential anticancer properties |

Q & A

Basic: What are the standard synthetic protocols for preparing 4-bromo-N-(4-bromophenyl)-N-(4-methoxyphenyl)aniline?

Answer:

A common method involves bromination of pre-synthesized triphenylamine derivatives using N-bromosuccinimide (NBS). For example, 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline is dissolved in a mixture of tetrahydrofuran (THF) and ethyl acetate under nitrogen. NBS is added in batches, and the reaction is stirred overnight. Purification via silica gel column chromatography (hexane:ethyl acetate, 9:1) yields the product in >99% purity . This method leverages the electrophilic aromatic substitution mechanism, where NBS acts as a brominating agent.

Advanced: How do crystallographic parameters (e.g., dihedral angles, Br···Br contacts) influence the solid-state properties of this compound?

Answer:

Single-crystal X-ray diffraction reveals a "propeller blade" conformation of the benzene rings around the central nitrogen. The dihedral angle between the two brominated rings is 47.32° , with Br···Br intermolecular contacts at 3.568 Å —shorter than the sum of van der Waals radii (3.7 Å). These contacts contribute to dense molecular packing, potentially enhancing thermal stability and influencing charge transport in organic semiconductors . Comparatively, dichloro analogs exhibit larger dihedral angles (~56.5°), suggesting halogen size impacts steric strain and supramolecular interactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H NMR : Confirms substitution patterns and purity. For example, methoxy protons resonate at ~3.8 ppm, while aromatic protons adjacent to bromine show downfield shifts .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., Br···Br contacts) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 459.22 for C₂₂H₂₁Br₂N) .

Advanced: How do electron-donating (methoxy) and electron-withdrawing (bromo) substituents modulate electronic properties?

Answer:

Methoxy groups donate electron density via resonance, raising the HOMO energy and enhancing hole-transport properties. Bromine withdraws electron density inductively, lowering the LUMO and facilitating electron acceptance. DFT calculations on analogs show that methoxy substituents reduce ionization potentials by ~0.3 eV, making the compound suitable for p-type organic semiconductors . Comparative studies with 4-bromo-N-(4-butylphenyl)-N-(4-bromophenyl)aniline ( ) reveal alkyl chains reduce crystallinity but improve solubility for solution-processed devices .

Basic: What purification strategies are optimal post-synthesis?

Answer:

Silica gel column chromatography with non-polar eluents (e.g., hexane:ethyl acetate, 9:1) effectively removes unreacted NBS and byproducts. For larger scales, recrystallization from ethanol or dichloromethane-hexane mixtures improves yield and purity. Monitoring via TLC (Rf ~0.5 in hexane:ethyl acetate) ensures homogeneity .

Advanced: How can computational modeling predict intermolecular interactions in crystalline phases?

Answer:

Software like SHELXL ( ) refines X-ray data to model Br···Br and π-π interactions. Molecular dynamics simulations using force fields (e.g., OPLS-AA) can predict packing motifs and thermal stability. For example, simulations of 4-bromo-N-(4-bromophenyl)aniline reproduce the experimentally observed short Br···Br contacts, confirming their role in stabilizing the lattice .

Basic: What are the key challenges in optimizing reaction yields?

Answer:

- Moisture sensitivity : Reactions require anhydrous conditions (e.g., nitrogen atmosphere) to prevent NBS hydrolysis.

- Regioselectivity : Bromination at the para position is favored but competes with ortho substitution in asymmetric analogs. Using bulky solvents (e.g., THF) or directing groups (e.g., methoxy) enhances para selectivity .

Advanced: How does this compound compare to tris(4-bromophenyl)amine in optoelectronic applications?

Answer:

Tris(4-bromophenyl)amine ( ) has higher symmetry, leading to stronger π-stacking and better charge mobility. However, the methoxy group in This compound improves solubility in polar solvents (e.g., chloroform), enabling spin-coating for thin-film devices. Electrochemical studies show a 0.15 V reduction in oxidation potential compared to non-methoxy analogs, aligning HOMO levels with common hole-transport layers like PEDOT:PSS .

Basic: How is the compound’s stability assessed under ambient conditions?

Answer:

- Thermogravimetric analysis (TGA) : Decomposition onset temperatures >250°C indicate thermal stability.

- UV-vis spectroscopy : Monitoring absorbance shifts over time detects photooxidation. Methoxy derivatives exhibit slower degradation due to radical scavenging by the oxygen atom .

Advanced: What mechanistic insights explain the high regioselectivity in bromination reactions?

Answer:

The methoxy group activates the para position via resonance, while steric hindrance from the N-aryl groups directs bromination to the less hindered site. Kinetic studies using HPLC-MS show that electron-rich aromatic rings undergo bromination 5–10× faster than electron-deficient analogs. Computational NBO analysis confirms charge accumulation at the para carbon, favoring electrophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.